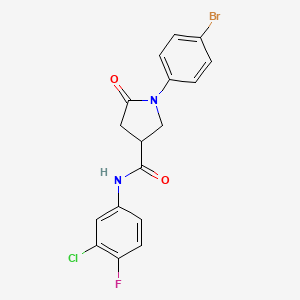![molecular formula C15H10BrN5OS B11533625 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-bromophenyl)acetamide](/img/structure/B11533625.png)
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-bromophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with amino and cyano groups, a sulfanyl linkage, and a bromophenyl acetamide moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-bromophenyl)acetamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving nitriles and amines.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, where a thiol reacts with a halogenated pyridine derivative.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfur and nitrogen-containing compounds.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-bromophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl and cyano groups can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecules. The bromophenyl group can also participate in hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide
- 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-cyanophenyl)acetamide
Uniqueness
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-bromophenyl)acetamide is unique due to the presence of the bromophenyl group, which can enhance its reactivity and binding affinity compared to similar compounds with different substituents
Properties
Molecular Formula |
C15H10BrN5OS |
|---|---|
Molecular Weight |
388.2 g/mol |
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2-bromophenyl)acetamide |
InChI |
InChI=1S/C15H10BrN5OS/c16-11-3-1-2-4-12(11)20-13(22)8-23-15-10(7-18)5-9(6-17)14(19)21-15/h1-5H,8H2,(H2,19,21)(H,20,22) |
InChI Key |
PHGRTNWGZOTVEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-chloro-4-phenylquinazolin-2-yl)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11533544.png)
![{[Methyl(methylsulfonyl)amino]methyl}(morpholin-4-ylmethyl)phosphinic acid](/img/structure/B11533574.png)
![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11533582.png)

![4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11533585.png)
![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-cyclohexyl-2-oxoacetamide](/img/structure/B11533594.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11533602.png)

![N'-(3-chloro-4-methylphenyl)-6-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N,N-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11533606.png)
![N-{4-[(4-Methoxyphenyl)({N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)sulfamoyl]phenyl}acetamide](/img/structure/B11533624.png)
![4-Chloro-2-[(E)-{[4-({4-[(E)-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11533633.png)
![5-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol](/img/structure/B11533640.png)
![4-bromo-N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11533645.png)
![3-({[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11533646.png)
